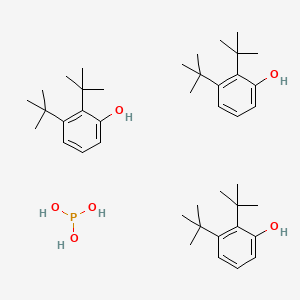![molecular formula C17H11ClN2O2 B14297414 4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione CAS No. 121258-60-4](/img/structure/B14297414.png)
4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione is a heterocyclic compound that belongs to the class of indeno-pyrimidine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group attached to an indeno-pyrimidine core. The presence of the chlorophenyl group imparts specific chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione typically involves multicomponent reactions (MCRs). One common method involves the reaction of aromatic aldehydes, urea or thiourea, and 4-hydroxycoumarin in the presence of a catalyst such as Fe3O4@SiO2@(BuSO3H)3 under microwave irradiation . This method is environmentally benign and efficient, providing high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is advantageous due to its efficiency and reduced reaction times. Additionally, the use of magnetic nanoparticles as catalysts can facilitate easy separation and recovery, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a chemosensor for detecting heavy metal ions such as Hg2+.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. For instance, in its role as a chemosensor, the compound binds to Hg2+ ions, causing a change in its UV-Vis absorption spectrum . In medicinal applications, the compound may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Chromeno[d]pyrimidine-2,5-dione: Similar in structure but with a chromene core instead of an indene core.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a pyrimidine core, known for its anticancer properties.
Pyrido[2,3-d]pyrimidine: A compound with a pyridine-pyrimidine fused ring system, used in various therapeutic applications.
Uniqueness
4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione is unique due to its indeno-pyrimidine core, which imparts specific chemical properties and reactivity. The presence of the chlorophenyl group further enhances its potential for diverse applications in scientific research and industry .
Properties
CAS No. |
121258-60-4 |
|---|---|
Molecular Formula |
C17H11ClN2O2 |
Molecular Weight |
310.7 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione |
InChI |
InChI=1S/C17H11ClN2O2/c18-12-8-4-3-7-11(12)15-13-14(19-17(22)20-15)9-5-1-2-6-10(9)16(13)21/h1-8,15H,(H2,19,20,22) |
InChI Key |
YNKVLNTYSFMXNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C4=CC=CC=C4C3=O)NC(=O)N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Propyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14297348.png)
![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14297350.png)
![3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile](/img/structure/B14297355.png)

![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)
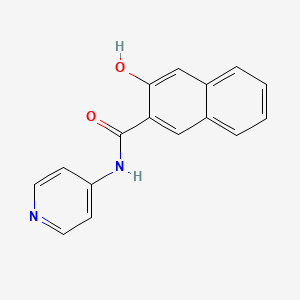

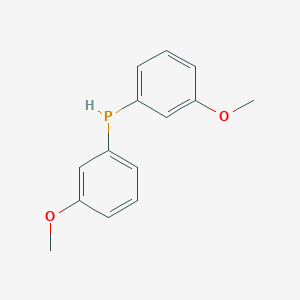
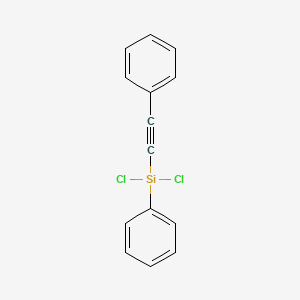
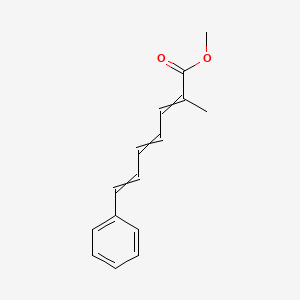
![1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-](/img/structure/B14297388.png)
